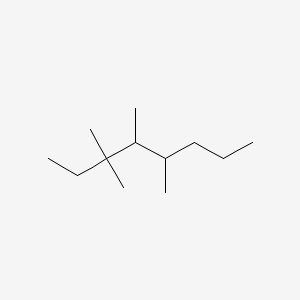
3,3,4,5-Tetramethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,5-Tetramethyloctane is a branched alkane with the molecular formula C₁₂H₂₆ It is one of the many isomers of octane, characterized by the presence of four methyl groups attached to the octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,5-Tetramethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. Another approach is the catalytic hydrogenation of alkenes, where the double bonds are reduced to single bonds in the presence of a metal catalyst like palladium or platinum.
Industrial Production Methods: Industrial production of this compound may involve the use of petrochemical processes, where crude oil fractions are subjected to catalytic cracking and reforming to produce branched alkanes. These processes are optimized to yield high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,3,4,5-Tetramethyloctane can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chlorine gas under UV light.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes with fewer double bonds.
Substitution: Halogenated alkanes.
Scientific Research Applications
3,3,4,5-Tetramethyloctane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its potential effects on biological membranes and lipid bilayers.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Used as a component in specialty fuels and lubricants.
Mechanism of Action
The mechanism of action of 3,3,4,5-Tetramethyloctane involves its interaction with molecular targets such as enzymes and receptors. The compound’s branched structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 3,4,5,6-Tetramethyloctane
- 2,2,3,3-Tetramethylbutane
- 2,2,4-Trimethylpentane
Comparison: 3,3,4,5-Tetramethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to other similar compounds, it may have different boiling points, melting points, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
62199-42-2 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3,4,5-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-9-10(3)11(4)12(5,6)8-2/h10-11H,7-9H2,1-6H3 |
InChI Key |
FATMBSLXTUXZBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


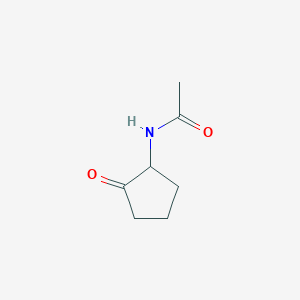
phosphanium perchlorate](/img/structure/B14541824.png)
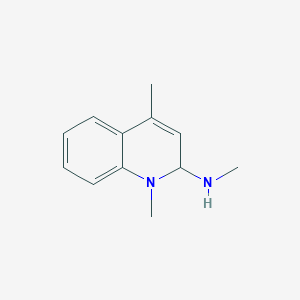
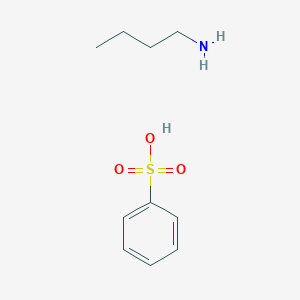
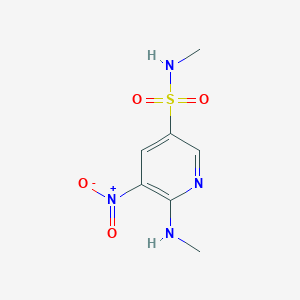
![Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-](/img/structure/B14541849.png)
![3-{2,2-Dimethyl-1-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14541870.png)
![[3-(2,5-Dimethyl-1H-imidazol-1-yl)propyl]carbamodithioic acid](/img/structure/B14541875.png)
![1-Acetylbicyclo[3.1.0]hexan-2-one](/img/structure/B14541882.png)
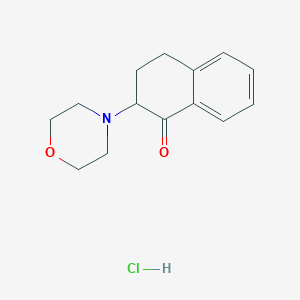
![1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14541890.png)
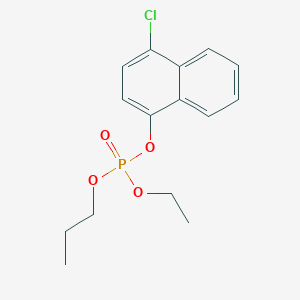
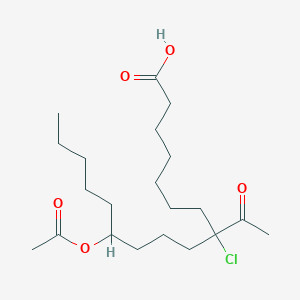
![2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane](/img/structure/B14541919.png)
